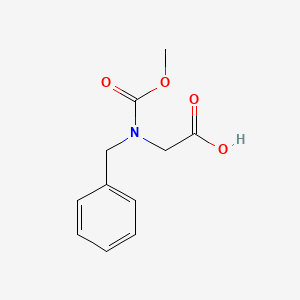![molecular formula C20H24N2O3 B2639698 N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide CAS No. 1706022-46-9](/img/structure/B2639698.png)
N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a naphthalene moiety, and a hydroxypropyl chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hydroxypropyl group through a Grignard reaction. The cyclopentyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage through a condensation reaction with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthalene ring can be reduced to a dihydronaphthalene derivative using hydrogenation catalysts.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or aryl halides with a suitable base like sodium hydride (NaH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dihydronaphthalene derivatives
Substitution: Formation of new alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopentyl-N’-[3-hydroxy-3-(phenyl)propyl]ethanediamide
- N-cyclopentyl-N’-[3-hydroxy-3-(benzyl)propyl]ethanediamide
- N-cyclopentyl-N’-[3-hydroxy-3-(pyridyl)propyl]ethanediamide
Uniqueness
N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide stands out due to the presence of the naphthalene ring, which imparts unique electronic and steric properties. This makes it more versatile in forming π-π interactions and hydrogen bonds compared to its phenyl or benzyl counterparts. Additionally, the naphthalene moiety can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(17-11-5-7-14-6-1-4-10-16(14)17)12-13-21-19(24)20(25)22-15-8-2-3-9-15/h1,4-7,10-11,15,18,23H,2-3,8-9,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBLFOZSSDUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)


![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)
![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/new.no-structure.jpg)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)


